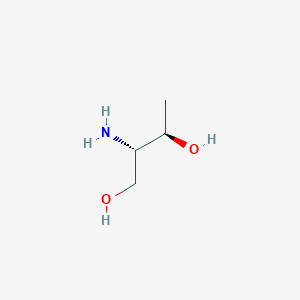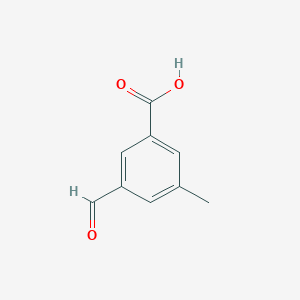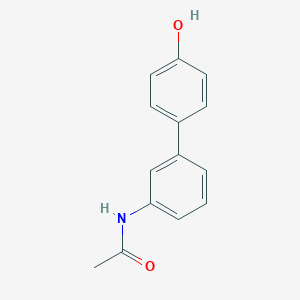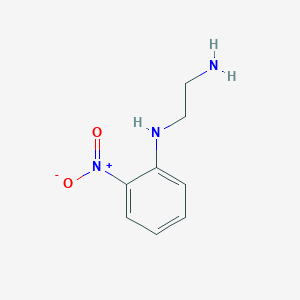
N-(2-aminoethyl)-2-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-aminoethyl)-2-nitroaniline, also known as 2-Amino-2-nitroethanamine, is an organic compound composed of nitrogen, hydrogen, oxygen, and carbon atoms. It is a white crystalline solid that is soluble in water and other organic solvents. It is a versatile compound with a wide range of applications in the fields of organic synthesis, biochemistry, and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Food Contact Materials
N-(2-aminoethyl)-2-nitroaniline: has been evaluated for its safety as a co-monomer in the manufacturing of can coatings that come into direct contact with food . The European Food Safety Authority (EFSA) concluded that its use does not raise safety concerns if migration into food is below 0.05 mg/kg. However, the formation of oligomers during manufacturing, which may migrate into food, requires further investigation to assess their potential genotoxicity or other toxic endpoints.
Peptide Nucleic Acid (PNA) Synthesis
This compound plays a role in the synthesis of chiral Peptide Nucleic Acids (PNAs), which are synthetic mimics of nucleic acids. PNAs hybridize to complementary DNA and RNA with higher affinity and superior sequence selectivity compared to DNA. They are resistant to nucleases and proteases, making them useful in biological and medical applications, such as antisense and antigene therapies .
Polymer Chemistry
N-(2-aminoethyl)-2-nitroaniline: is utilized in the synthesis of aminomethyl polystyrene resin, which is used in solid-phase peptide synthesis . This application is crucial for the development of peptides and proteins for pharmaceutical and biotechnological applications.
Hydration Inhibition in Clay Minerals
The compound is used in molecular simulations to study the adsorption of hydration inhibitors on montmorillonite, a clay mineral. This research is significant for the development of clay-swelling inhibitors, which are essential in preventing wellbore instability and reservoir damage in the oil and gas industry .
Analytical Chemistry
As part of Griess reagents, N1-(2-Nitrophenyl)ethane-1,2-diamine finds application in the quantitative analysis of nitrates, nitrites, and sulfonamides in blood. The Griess test is a well-established method for detecting these compounds in various biological and environmental samples .
Chemical Synthesis
This compound is available for research needs and is used in the synthesis of various organic molecules. It serves as a building block in organic chemistry, contributing to the development of new compounds with potential applications in materials science, pharmaceuticals, and more .
Wirkmechanismus
Mode of Action
It is known that the compound’s interaction with its targets can lead to various biochemical changes . The specifics of these interactions and the resulting changes are areas of ongoing research.
Biochemical Pathways
It is known that the compound can interact with various biochemical pathways, leading to downstream effects
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and its overall effect on the body
Result of Action
It is known that the compound can cause various changes at the molecular and cellular levels
Action Environment
The action, efficacy, and stability of N-(2-aminoethyl)-2-nitroaniline can be influenced by various environmental factors. For instance, the presence of other compounds, pH levels, and temperature can affect the compound’s action
Eigenschaften
IUPAC Name |
N'-(2-nitrophenyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c9-5-6-10-7-3-1-2-4-8(7)11(12)13/h1-4,10H,5-6,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOLYTBWYAUNJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCCN)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What are the corrosion inhibition properties of N1-(2-Nitrophenyl)ethane-1,2-diamine on mild steel in acidic environments?
A1: Research indicates that N1-(2-Nitrophenyl)ethane-1,2-diamine acts as a potent corrosion inhibitor for mild steel in hydrochloric acid solutions []. The inhibition efficiency (IE) increases with higher concentrations of the compound, reaching 96.18% at a 10-3M concentration at 298K []. This protective effect is attributed to the compound's adsorption onto the mild steel surface, forming a barrier against corrosive agents [].
Q2: How does the molecular structure of N1-(2-Nitrophenyl)ethane-1,2-diamine relate to its function as a potential nitric oxide donor?
A2: While N1-(2-Nitrophenyl)ethane-1,2-diamine itself is not a nitric oxide donor, it serves as a precursor to molecules capable of releasing nitric oxide []. This compound can be chemically modified to incorporate nitroso (-NO) groups, which are known to release nitric oxide under specific conditions []. This modification is demonstrated in the synthesis of N1,N4-bis(2-nitrophenyl)-N1,N4-dinitrosobutane-1,4-diamine, where two nitroso groups are introduced []. The presence and position of these nitroso groups are crucial for the compound's nitric oxide-releasing capabilities [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


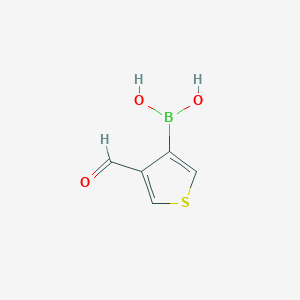
![2-Methoxyethyl 2-aminobenzo[d]thiazole-6-carboxylate](/img/structure/B112631.png)
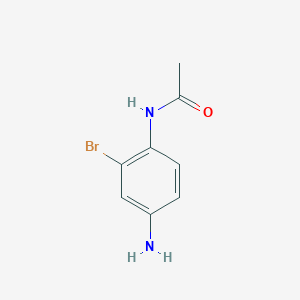
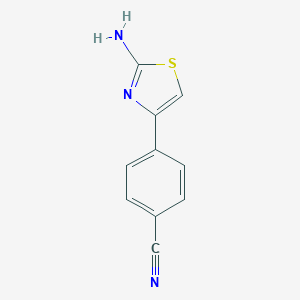

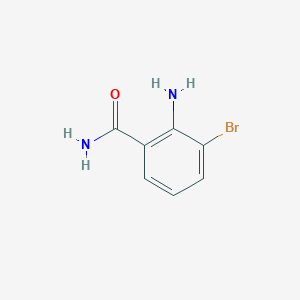
![4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde](/img/structure/B112637.png)


